molecular formula C7H13Cl2N3 B2693493 6-(Aminomethyl)-4-methylpyridin-2-amine;dihydrochloride CAS No. 202217-04-7

6-(Aminomethyl)-4-methylpyridin-2-amine;dihydrochloride

Cat. No.: B2693493
CAS No.: 202217-04-7
M. Wt: 210.1
InChI Key: IQCFWMDDXWPXME-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-methylpyridin-2-amine;dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its pyridine ring structure, which is substituted with an aminomethyl group at the 6-position and a methyl group at the 4-position. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-methylpyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpyridine, which undergoes a series of reactions to introduce the aminomethyl group.

    Purification: The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 6-(Aminomethyl)-4-methylpyridin-2-amine;dihydrochloride may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, thiols, and amines.

Major Products Formed

    Oxidation: N-oxides of 6-(Aminomethyl)-4-methylpyridin-2-amine.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the aminomethyl group.

Scientific Research Applications

6-(Aminomethyl)-4-methylpyridin-2-amine;dihydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Aminomethylpyridine: Similar structure but lacks the methyl group at the 4-position.

    4-Methylpyridine: Lacks the aminomethyl group, making it less versatile in chemical reactions.

    6-Methylpyridin-2-amine: Similar but with different substitution patterns affecting its reactivity and applications.

Uniqueness

6-(Aminomethyl)-4-methylpyridin-2-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and methyl groups enhances its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

6-(aminomethyl)-4-methylpyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-5-2-6(4-8)10-7(9)3-5;;/h2-3H,4,8H2,1H3,(H2,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCFWMDDXWPXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202217-04-7
Record name 6-(aminomethyl)-4-methylpyridin-2-amine dihydrochloride
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